molecular formula C19H22ClN5O2 B2869484 7-(2-chlorobenzyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 714245-69-9

7-(2-chlorobenzyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2869484
CAS RN: 714245-69-9
M. Wt: 387.87
InChI Key: FAVNBSGIIYOPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorobenzyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22ClN5O2 and its molecular weight is 387.87. The purity is usually 95%.
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Scientific Research Applications

  • Psychotropic Activity : One study explored new derivatives of purine-2,6-dione for their potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are implicated in psychotropic activity. These compounds showed promise as agents with antidepressant and anxiolytic properties, highlighting their potential therapeutic use in mental health disorders (Chłoń-Rzepa et al., 2013).

  • Analgesic and Anti-inflammatory Properties : Another research investigated derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl for their analgesic and anti-inflammatory effects. These compounds exhibited significant activity in this area, suggesting potential use as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

  • Cardiovascular Activity : Research on 8-alkylamino substituted derivatives of purine-2,6-diones revealed their potential in cardiovascular pharmacology. Some of these compounds demonstrated strong prophylactic antiarrhythmic activity and hypotensive effects, suggesting a role in treating cardiovascular disorders (Chłoń-Rzepa et al., 2004).

  • Molecular Interactions in Pharmaceuticals : A study on methylxanthines, which include structurally related purine-2,6-diones, investigated their interactions in pharmaceutically relevant polymorphs. This research provided insights into the molecular interactions important for drug design and development (Latosinska et al., 2014).

  • Synthesis of New Derivatives : Research into the synthesis of new derivatives of purine-2,6-diones, including those with antidepressant and anxiolytic-like activity, has been conducted. These studies contribute to the development of new pharmaceutical compounds with potential therapeutic applications (Zagórska et al., 2015).

  • Dipeptidyl Peptidase IV Inhibitors : Certain derivatives of purine-2,6-dione have been synthesized as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme relevant in diabetes treatment. These studies explore the potential of these compounds in managing blood sugar levels (Mo et al., 2015).

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c1-12-6-5-9-24(10-12)18-21-16-15(17(26)22-19(27)23(16)2)25(18)11-13-7-3-4-8-14(13)20/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVNBSGIIYOPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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